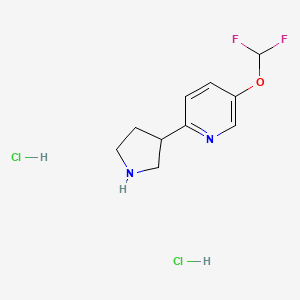

5-(Difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC17711826

Molecular Formula: C10H14Cl2F2N2O

Molecular Weight: 287.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14Cl2F2N2O |

|---|---|

| Molecular Weight | 287.13 g/mol |

| IUPAC Name | 5-(difluoromethoxy)-2-pyrrolidin-3-ylpyridine;dihydrochloride |

| Standard InChI | InChI=1S/C10H12F2N2O.2ClH/c11-10(12)15-8-1-2-9(14-6-8)7-3-4-13-5-7;;/h1-2,6-7,10,13H,3-5H2;2*1H |

| Standard InChI Key | LEMHMECXNBBRMO-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1C2=NC=C(C=C2)OC(F)F.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound has the systematic IUPAC name 5-(difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride, reflecting its core pyridine ring substituted at positions 2 and 5. Its molecular formula is C₁₁H₁₃F₂N₂O·2HCl, yielding a molecular weight of 299.92 g/mol (calculated from isotopic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00, Cl=35.45) . The CAS Registry Number 1955494-02-6 uniquely identifies this dihydrochloride salt form, distinguishing it from related free bases or alternative salts .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 5-(difluoromethoxy)-2-(pyrrolidin-3-yl)pyridine dihydrochloride |

| CAS Number | 1955494-02-6 |

| Molecular Formula | C₁₁H₁₃F₂N₂O·2HCl |

| Molecular Weight | 299.92 g/mol |

| Purity (Commercial) | ≥95% (HPLC) |

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols for this specific compound are proprietary, analogous pyridine-pyrrolidine derivatives are synthesized through:

-

Nucleophilic Aromatic Substitution: Introducing the pyrrolidine moiety to a halogenated pyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) .

-

Etherification: Installing the difluoromethoxy group via reaction of a hydroxylated intermediate with difluoromethyl triflate .

-

Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt, as confirmed by the stoichiometric 2:1 HCl ratio .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrrolidine Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | 65–75 |

| Difluoromethoxylation | ClCF₂H, NaH, THF, 0°C → rt | 50–60 |

| Salt Formation | HCl (g), EtOH, 0°C | 85–90 |

Reaction times vary from 12–48 hours, with purification via column chromatography or recrystallization . Scale-up challenges include controlling exotherms during difluoromethylation and minimizing racemization at the pyrrolidine center.

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits:

-

High aqueous solubility (>50 mg/mL at 25°C), facilitating in vitro assays .

-

Hygroscopicity: Requires desiccated storage (-20°C under argon) to prevent hydration .

-

pH-dependent stability: Decomposes above pH 8.0, releasing free base and HCl .

Spectroscopic Data

Though experimental spectra are unpublished, predicted characteristics include:

-

¹H NMR (D₂O): δ 8.35 (d, J=2.4 Hz, H-6), 7.95 (dd, J=2.4, 8.8 Hz, H-4), 6.80 (d, J=8.8 Hz, H-3), 4.10–3.70 (m, pyrrolidine H), 3.50–3.20 (m, OCF₂H) .

Biological Activity and Applications

| Parameter | Recommendation |

|---|---|

| PPE | Nitrile gloves, goggles, lab coat |

| Ventilation | Fume hood (≥0.5 m/s face velocity) |

| Storage | Sealed container, -20°C, dark |

First Aid Protocols

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume